molecular formula C20H15N3O4S B14955250 (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14955250
M. Wt: 393.4 g/mol
InChI Key: SFHGEKNAVNJIQP-LICLKQGHSA-N
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Description

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 3-methoxybenzaldehyde, and thiazolo[3,2-b][1,2,4]triazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxin derivatives: These compounds share a similar core structure and may exhibit similar chemical and biological properties.

    Thiazolo[3,2-b][1,2,4]triazole derivatives:

Uniqueness

The uniqueness of (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combination of functional groups and structural features

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15N3O4S/c1-25-13-6-4-5-12(9-13)10-17-19(24)23-20(28-17)21-18(22-23)16-11-26-14-7-2-3-8-15(14)27-16/h2-10,16H,11H2,1H3/b17-10+

InChI Key

SFHGEKNAVNJIQP-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Origin of Product

United States

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